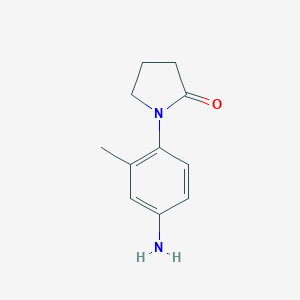

1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(4-amino-2-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILAIGZHEOJTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290231 | |

| Record name | 1-(4-amino-2-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13691-29-7 | |

| Record name | 1-(4-Amino-2-methylphenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13691-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 67526 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013691297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13691-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-amino-2-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one (CAS: 13691-29-7)

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Basic Properties

1-(4-Amino-2-methylphenyl)pyrrolidin-2-one is a chemical compound with the Chemical Abstracts Service (CAS) registry number 13691-29-7 .[1][2] It belongs to the class of organic compounds containing a pyrrolidinone moiety attached to a substituted phenyl group.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13691-29-7 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O | [2] |

| Molecular Weight | 190.24 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CC1=CC(=C(N=C1)N)N2CCCC2=O | N/A |

| InChI Key | N/A | N/A |

Note: Data for IUPAC Name, Canonical SMILES, and InChI Key are based on chemical structure and may not be explicitly cited in the initial search results, which primarily confirmed the CAS number and basic formula.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the surveyed scientific literature. However, a general synthetic approach can be conceptualized based on established organic chemistry principles.

A plausible synthetic route could involve the coupling of 4-amino-2-methylaniline with a suitable butyrolactone derivative or a related precursor under conditions that facilitate amidation and subsequent cyclization. The workflow for such a hypothetical synthesis is outlined below.

References

An In-depth Technical Guide to 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one. Due to the limited availability of published data on this specific molecule, this document synthesizes information from analogous compounds to provide a robust resource for researchers. The guide covers the compound's nomenclature, proposed synthesis, potential biological significance, and hypothetical mechanisms of action, aiming to facilitate further research and development.

Compound Identification

The compound of interest is identified as follows:

-

IUPAC Name: this compound

-

CAS Number: 13691-29-7

-

Molecular Formula: C₁₁H₁₄N₂O

-

Molecular Weight: 190.24 g/mol

Physicochemical Properties (Predicted)

| Property | Value for 1-(4-methylphenyl)pyrrolidin-2-one | Predicted Influence of 4-Amino Group on Target Compound |

| Melting Point | 73.5–75.1 °C | Likely higher due to increased intermolecular hydrogen bonding. |

| Boiling Point | Not available | Expected to be higher than the reference compound. |

| LogP | 1.7 | Expected to be lower (more hydrophilic). |

| ¹H NMR (CDCl₃) | δ 7.20 (d, 2H), 7.12 (d, 2H), 3.84 (t, 2H), 2.62 (t, 2H), 2.34 (s, 3H), 2.15 (m, 2H) | The aromatic region would show a more complex splitting pattern due to the amino and methyl substituents. The amino protons would appear as a broad singlet. |

| ¹³C NMR (CDCl₃) | δ 174.4, 137.2, 136.1, 129.6, 120.0, 48.9, 32.8, 21.0, 18.2 | The chemical shifts of the aromatic carbons would be significantly affected by the electron-donating amino group. |

Proposed Synthesis

While a specific synthetic protocol for this compound has not been published, a plausible and efficient route is the copper-catalyzed N-arylation of pyrrolidin-2-one, commonly known as the Goldberg reaction, which is a variant of the Ullmann condensation[2]. This approach involves the coupling of an aryl halide with an amide.

Proposed Experimental Protocol: Goldberg Reaction

This protocol is adapted from general procedures for the copper-catalyzed N-arylation of amides[3].

Materials:

-

4-Bromo-3-methylaniline (or 4-iodo-3-methylaniline for higher reactivity)

-

Pyrrolidin-2-one

-

Copper(I) iodide (CuI)

-

A suitable ligand, such as (S)-N-methylpyrrolidin-2-carboxylate or 1,10-phenanthroline

-

A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)

-

A high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

An inert gas atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 eq), pyrrolidin-2-one (1.2 eq), CuI (0.05 - 0.1 eq), the chosen ligand (0.1 - 0.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to a temperature between 110-150 °C and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

References

physical and chemical properties of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a comprehensive guide based on currently available data. Significant gaps in the experimental data for 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one exist in public databases and scientific literature. Much of the information presented herein is based on computational predictions and data from structurally similar compounds. Researchers should proceed with caution and verify these properties through experimental validation.

Introduction

This compound is a heterocyclic organic compound containing a pyrrolidinone moiety attached to a substituted aniline ring. Its structural features, particularly the presence of an aromatic amine and a lactam ring, suggest potential applications in medicinal chemistry and materials science. The pyrrolidinone core is a privileged scaffold found in a variety of biologically active molecules. This guide aims to provide a detailed overview of the known physical and chemical properties of this compound, alongside predicted data, to aid researchers in its further investigation and application.

Chemical and Physical Properties

Comprehensive experimental data for this compound is limited. The following tables summarize its basic identifiers and a combination of predicted and limited experimental data for its physical and chemical properties.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13691-29-7[1] |

| Molecular Formula | C₁₁H₁₄N₂O[2] |

| Molecular Weight | 190.24 g/mol [2][3] |

| Canonical SMILES | CC1=C(C=CC(=C1)N)N2CCCC2=O |

| InChI | InChI=1S/C11H14N2O/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |

| InChIKey | QILAIGZHEOJTNQ-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 481.5±33.0 °C (at 760 mmHg) | ChemicalBook[3] |

| Density | 1.196±0.06 g/cm³ | ChemicalBook[3] |

| pKa | 4.09±0.10 | ChemicalBook[3] |

| XLogP3 | 0.5 | PubChem[2][4] |

| Hydrogen Bond Donor Count | 1 | PubChem[2][4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2][4] |

| Rotatable Bond Count | 1 | PubChem[2][4] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[2][4] |

| Complexity | 221 | PubChem[2][4] |

Note: The predicted boiling point, density, and pKa are for the isomeric compound 1-(3-amino-2-methylphenyl)pyrrolidin-2-one and should be considered as estimations for the target compound.

Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic route could involve the reaction of 4-amino-2-methylaniline with a suitable four-carbon synthon, such as γ-butyrolactone or a derivative, under conditions that facilitate lactam formation.

Caption: Proposed general synthesis workflow.

General Purification Protocol

Following the synthesis, the crude product would likely require purification. A standard workflow for the purification of a solid organic compound is outlined below.

Caption: General purification workflow for a solid organic compound.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H of the amine, the C=O of the lactam, and aromatic C-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no published research detailing the specific biological activities or the mechanism of action of this compound.

Structurally related compounds, such as derivatives of 1-phenylpyrrolidin-2-one, have been investigated for a range of biological activities, including as nootropic agents and as inhibitors of various enzymes. For instance, the related compound 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) is known to be a monoamine uptake inhibitor, affecting the dopamine and norepinephrine transporters.[5][6][7] However, it is crucial to note that the biological effects of pyrovalerone cannot be directly extrapolated to this compound due to significant structural differences.

Future research is required to elucidate the pharmacological profile of this compound. A general workflow for investigating the biological activity of a novel compound is presented below.

Caption: General workflow for drug discovery and development.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further exploration in various scientific domains, particularly in drug discovery. The current body of knowledge is limited, with a notable absence of experimentally validated data. This guide highlights the need for foundational research to characterize this compound thoroughly. Future research efforts should focus on:

-

Development and publication of a robust and reproducible synthetic protocol.

-

Comprehensive experimental determination of its physicochemical properties.

-

Broad biological screening to identify potential therapeutic targets.

-

Elucidation of its mechanism of action and any relevant signaling pathways.

The generation of such data will be critical in unlocking the potential of this compound and guiding its future applications.

References

- 1. 13691-29-7|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one | C11H14N2O | CID 20110065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3-AMINO-2-METHYLPHENYL)PYRROLIDIN-2-ONE CAS#: 69131-43-7 [m.chemicalbook.com]

- 4. (4S)-4-amino-1-(4-methylphenyl)pyrrolidin-2-one | C11H14N2O | CID 26365689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.ie [drugs.ie]

An In-depth Technical Guide to 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one: Structural Analogs and Derivatives as Monoamine Transporter Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to structural analogs and derivatives of 1-(4-amino-2-methylphenyl)pyrrolidin-2-one. This scaffold serves as a promising starting point for the development of novel central nervous system (CNS) agents, particularly those targeting monoamine transporters.

Introduction: The Therapeutic Potential of the 1-Phenylpyrrolidin-2-one Scaffold

The 1-phenylpyrrolidin-2-one core is a privileged structure in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its derivatives have shown potential in treating a range of neurological and psychiatric disorders. A key area of interest is their ability to modulate the activity of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a well-established mechanism for treating conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.

The strategic placement of substituents on both the phenyl ring and the pyrrolidinone core allows for the fine-tuning of potency and selectivity towards these transporters. This guide will delve into the structure-activity relationships (SAR) of this class of compounds, with a focus on analogs of this compound.

Synthesis of 1-(Substituted Phenyl)pyrrolidin-2-one Analogs

The synthesis of N-arylpyrrolidinones can be achieved through several established routes. A common and effective method involves the condensation of a substituted aniline with γ-butyrolactone or a related precursor.

A more specific and highly relevant synthetic approach has been detailed for a series of pyrovalerone analogs, which share the core 1-phenylpyrrolidin-2-one structure. This methodology can be adapted for the synthesis of a wide range of derivatives.[1]

General Experimental Protocol for Synthesis

The synthesis of 1-(substituted phenyl)pyrrolidin-2-one analogs can be carried out by reacting the appropriately substituted aniline with γ-butyrolactone in the presence of a suitable acid catalyst, often under reflux conditions. Purification is typically achieved through column chromatography or recrystallization. For the synthesis of more complex derivatives, multi-step reaction sequences may be necessary.[1]

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of 1-(substituted phenyl)pyrrolidin-2-one derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of a series of pyrovalerone analogs at the dopamine, norepinephrine, and serotonin transporters. While not direct analogs of this compound, these data provide valuable insights into the SAR of the broader class of N-arylpyrrolidinones.[1]

Dopamine Transporter (DAT) Activity

| Compound | Substitution on Phenyl Ring | Ki (nM) [³H]WIN 35,428 | IC50 (nM) [³H]Dopamine Uptake |

| 4a | 4-Methyl | 18.1 ± 2.3 | 16.3 ± 1.9 |

| 4b | (S)-4-Methyl | 18.1 ± 2.3 | 16.3 ± 1.9 |

| 4c | (R)-4-Methyl | 1,240 ± 150 | >10,000 |

| 4d | 4-Ethyl | 22.5 ± 2.8 | 25.1 ± 3.1 |

| 4e | 4-Propyl | 31.6 ± 4.0 | 39.8 ± 5.0 |

| 4f | 4-tert-Butyl | 112 ± 14 | 141 ± 18 |

| 4g | 4-Fluoro | 44.7 ± 5.6 | 50.1 ± 6.3 |

| 4h | 4-Chloro | 35.5 ± 4.5 | 39.8 ± 5.0 |

| 4i | 4-Bromo | 31.6 ± 4.0 | 35.5 ± 4.5 |

| 4j | 4-Iodo | 28.2 ± 3.5 | 31.6 ± 4.0 |

| 4k | 3,4-Dichloro | 11.5 ± 1.4 | 12.6 ± 1.6 |

| 4l | 3-Chloro-4-methyl | 19.9 ± 2.5 | 22.4 ± 2.8 |

| 4m | 4-Trifluoromethyl | 79.4 ± 10 | 89.1 ± 11 |

| 4n | 4-Methoxy | 158 ± 20 | 178 ± 22 |

| 4o | 3,4-Dimethoxy | 251 ± 32 | 282 ± 35 |

| 4p | 3,4-Methylenedioxy | 126 ± 16 | 141 ± 18 |

| 4q | 2-Naphthyl | 14.1 ± 1.8 | 15.8 ± 2.0 |

Norepinephrine Transporter (NET) Activity

| Compound | Substitution on Phenyl Ring | Ki (nM) [³H]Nisoxetine | IC50 (nM) [³H]Norepinephrine Uptake |

| 4a | 4-Methyl | 33.1 ± 4.1 | 44.7 ± 5.6 |

| 4b | (S)-4-Methyl | 33.1 ± 4.1 | 44.7 ± 5.6 |

| 4c | (R)-4-Methyl | 2,820 ± 350 | >10,000 |

| 4d | 4-Ethyl | 44.7 ± 5.6 | 56.2 ± 7.0 |

| 4e | 4-Propyl | 63.1 ± 7.9 | 79.4 ± 10 |

| 4f | 4-tert-Butyl | 178 ± 22 | 224 ± 28 |

| 4g | 4-Fluoro | 70.8 ± 8.9 | 89.1 ± 11 |

| 4h | 4-Chloro | 56.2 ± 7.0 | 70.8 ± 8.9 |

| 4i | 4-Bromo | 50.1 ± 6.3 | 63.1 ± 7.9 |

| 4j | 4-Iodo | 44.7 ± 5.6 | 56.2 ± 7.0 |

| 4k | 3,4-Dichloro | 37.8 ± 4.7 | 50.1 ± 6.3 |

| 4l | 3-Chloro-4-methyl | 39.8 ± 5.0 | 50.1 ± 6.3 |

| 4m | 4-Trifluoromethyl | 126 ± 16 | 158 ± 20 |

| 4n | 4-Methoxy | 282 ± 35 | 355 ± 45 |

| 4o | 3,4-Dimethoxy | 501 ± 63 | 631 ± 79 |

| 4p | 3,4-Methylenedioxy | 224 ± 28 | 282 ± 35 |

| 4q | 2-Naphthyl | 25.1 ± 3.1 | 31.6 ± 4.0 |

Serotonin Transporter (SERT) Activity

| Compound | Substitution on Phenyl Ring | Ki (nM) [³H]Citalopram | IC50 (nM) [³H]Serotonin Uptake |

| 4a | 4-Methyl | 3,550 ± 450 | >10,000 |

| 4b | (S)-4-Methyl | 3,550 ± 450 | >10,000 |

| 4c | (R)-4-Methyl | >10,000 | >10,000 |

| 4d | 4-Ethyl | 4,470 ± 560 | >10,000 |

| 4e | 4-Propyl | 5,620 ± 700 | >10,000 |

| 4f | 4-tert-Butyl | >10,000 | >10,000 |

| 4g | 4-Fluoro | 6,310 ± 790 | >10,000 |

| 4h | 4-Chloro | 5,010 ± 630 | >10,000 |

| 4i | 4-Bromo | 4,470 ± 560 | >10,000 |

| 4j | 4-Iodo | 3,980 ± 500 | >10,000 |

| 4k | 3,4-Dichloro | 2,820 ± 350 | 8,910 ± 1100 |

| 4l | 3-Chloro-4-methyl | 3,160 ± 400 | >10,000 |

| 4m | 4-Trifluoromethyl | 7,940 ± 1000 | >10,000 |

| 4n | 4-Methoxy | >10,000 | >10,000 |

| 4o | 3,4-Dimethoxy | >10,000 | >10,000 |

| 4p | 3,4-Methylenedioxy | 8,910 ± 1100 | >10,000 |

| 4q | 2-Naphthyl | 141 ± 18 | 178 ± 22 |

SAR Summary:

-

Stereochemistry: The (S)-enantiomer is significantly more active than the (R)-enantiomer at both DAT and NET, indicating a stereospecific interaction with the transporters.[1]

-

Phenyl Ring Substitution:

-

Small alkyl groups (methyl, ethyl) at the 4-position are well-tolerated for DAT and NET activity. Larger groups like tert-butyl decrease potency.[1]

-

Halogen substitution at the 4-position generally maintains good DAT and NET affinity.[1]

-

Dihalo-substitution, particularly 3,4-dichloro, enhances DAT and NET potency.[1]

-

Electron-donating groups like methoxy at the 4-position tend to decrease activity.[1]

-

Most analogs show weak affinity for SERT, with the exception of the 2-naphthyl derivative, which displays significant SERT activity.[1]

-

Experimental Protocols for Biological Evaluation

The following are detailed protocols for the key in vitro assays used to characterize the biological activity of 1-(substituted phenyl)pyrrolidin-2-one analogs at monoamine transporters.

Monoamine Transporter Binding Assays

These assays determine the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known radioligand.

Workflow for Radioligand Binding Assay:

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines detailed experimental protocols for acquiring this data, serving as a valuable resource for researchers involved in the synthesis, characterization, and development of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational algorithms and provide a foundational understanding of the compound's structural features.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Ar-H |

| ~6.5-6.7 | d | 1H | Ar-H |

| ~6.4-6.6 | s | 1H | Ar-H |

| ~3.8-4.2 | br s | 2H | -NH₂ |

| ~3.4-3.6 | t | 2H | -N-CH₂- (pyrrolidinone) |

| ~2.5-2.7 | t | 2H | -CH₂-C=O (pyrrolidinone) |

| ~2.0-2.2 | m | 2H | -CH₂- (pyrrolidinone) |

| ~2.1 | s | 3H | Ar-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on standard chemical shift increments and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (amide) |

| ~145 | Ar-C-NH₂ |

| ~135 | Ar-C-CH₃ |

| ~130 | Ar-C-N |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~50 | -N-CH₂- (pyrrolidinone) |

| ~35 | -CH₂-C=O (pyrrolidinone) |

| ~20 | -CH₂- (pyrrolidinone) |

| ~18 | Ar-CH₃ |

Solvent: CDCl₃. Predictions are based on standard chemical shift increments and may vary based on experimental conditions.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (amide, lactam) |

| 1620-1580 | Medium-Strong | N-H bend (primary amine) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1375-1355 | Medium | C-H bend (methyl) |

| 1250-1000 | Medium | C-N stretch |

Predicted for solid state (ATR). The exact peak positions and intensities can be influenced by the sample's physical state and intermolecular interactions.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 190.11 | [M]⁺ (Molecular Ion) |

| 191.12 | [M+H]⁺ (Protonated Molecule) |

Prediction for Electrospray Ionization (ESI) in positive ion mode. The molecular formula is C₁₁H₁₄N₂O, and the exact mass is 190.1106.

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of NMR, IR, and MS data for small organic molecules like this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm, high precision)

-

Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak for referencing)

-

Pasteur pipette

Procedure:

-

Sample Preparation: a. Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial. b. Add a small amount of TMS if required. c. Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial. d. Using a Pasteur pipette with a cotton plug to filter any particulates, transfer the solution into a clean, dry NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: a. Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16). b. Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak. d. Integrate the peaks in the ¹H NMR spectrum. e. Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Materials:

-

This compound (a small amount of solid)

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: a. Ensure the ATR crystal is clean. Wipe the crystal surface with a lint-free wipe soaked in a suitable solvent and allow it to dry completely. b. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Measurement: a. Place a small amount of the solid sample onto the center of the ATR crystal. b. Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal surface. c. Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: a. Identify the characteristic absorption bands in the spectrum. b. Correlate the observed bands with the functional groups expected for the structure of this compound.

-

Cleaning: a. Release the pressure clamp and remove the sample. b. Clean the ATR crystal surface thoroughly with a solvent-moistened lint-free wipe.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

Materials:

-

This compound

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Volumetric flasks and pipettes

-

Sample vials

Procedure:

-

Sample Preparation: a. Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. b. Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents appropriate for ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). c. Filter the final solution if any particulates are present. d. Transfer the solution to a clean sample vial.

-

Instrument Setup and Data Acquisition: a. Tune and calibrate the mass spectrometer according to the manufacturer's instructions. b. Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. c. Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). d. Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

-

Data Analysis: a. Identify the molecular ion peak ([M]⁺) and/or the protonated molecule peak ([M+H]⁺). b. Compare the observed m/z value with the calculated exact mass of the compound. c. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic techniques described.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Amino-Phenyl-Pyrrolidinone Compounds

For Researchers, Scientists, and Drug Development Professionals

The amino-phenyl-pyrrolidinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities and positioning it as a promising framework for the development of novel therapeutics. This in-depth technical guide explores the core biological targets of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate further research and drug development endeavors.

Core Biological Targets and Quantitative Data

Amino-phenyl-pyrrolidinone derivatives have been shown to interact with a variety of biological targets, leading to their diverse pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. The following tables summarize the quantitative data for the interaction of these compounds with their primary molecular targets.

Table 1: Anticancer Activity - Enzyme Inhibition

| Compound Class | Target Enzyme | Compound Example | IC50 / Ki | Cell Line | Citation |

| Phenyl-pyrrolidinone | PARP-1 | Thieno[3,4-d]imidazole-4-carboxamide derivative | IC50: 0.043 µM | - | [1] |

| Pyrrolo[2,3-d]pyrimidine | CDK2/cyclin A | 2-((4-sulfamoylphenyl)amino) derivative | IC50: < 10 µM | Multiple Pancreatic Cancer Lines | [2] |

| Pyrrolo[2,3-d]pyrimidine | CDK9 | 2-((4-sulfamoylphenyl)amino) derivative | IC50: 54% inhibition at 10 µM | - | [2] |

| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine | CDK4 | Compound 20a | IC50: 0.8 nM | - | [3] |

| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine | CDK6 | Compound 20a | IC50: 2.0 nM | - | [3] |

| Pyrrolopyrimidine | Akt1 | Capivasertib | IC50: 3 nM | - | [4] |

| Pyrrolopyrimidine | Akt2 | Capivasertib | IC50: 8 nM | - | [4] |

| Pyrrolopyrimidine | Akt3 | Capivasertib | IC50: 8 nM | - | [4] |

| 4-Phenylquinolin-2(1H)-one | Akt | - | IC50: 6 µM | - | [5] |

Table 2: Anticancer Activity - Cellular Assays

| Compound Class | Cell Line | Compound Example | IC50 | Citation |

| Tetrazolopyrrolidine-1,2,3-triazole | HeLa (Cervical Cancer) | Compound 7a | 0.32 ± 1.00 µM | |

| Tetrazolopyrrolidine-1,2,3-triazole | HeLa (Cervical Cancer) | Compound 7i | 1.80 ± 0.22 µM | |

| Polymethoxyphenyl-pyridines | RKO (Colon Carcinoma) | Compound 8o | 0.09 µM | [6] |

| Polymethoxyphenyl-pyridines | NCI-H1299 (Lung Cancer) | Compound 8o | 0.14 µM | [6] |

| Polymethoxyphenyl-pyridines | A549 (Lung Cancer) | Compound 8o | 0.37 µM | [6] |

| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one | A549 (Lung Cancer) | Compound 3c | 5.9 µM | [7] |

Table 3: Tubulin Polymerization Inhibition

| Compound Class | Measurement | Compound Example | IC50 | Citation |

| Polymethoxyphenyl-pyridines | Tubulin Polymerization | Compound 8o | 3.1 ± 0.5 µM | [6] |

| SU5416-derived combretastatin A-4 analog | Tubulin Polymerization | - | 4.5 µM | [8] |

| 6-(3-Amino-phenyl)-5H-[9][10]dioxolo[4,5-g]quinolin-... | Tubulin Polymerization | - | 724 nM | [11] |

Key Signaling Pathways

The therapeutic effects of amino-phenyl-pyrrolidinone compounds are often mediated through their modulation of critical signaling pathways involved in cell proliferation, survival, and DNA repair.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism.[12] Many amino-phenyl-pyrrolidinone derivatives exert their anticancer effects by inhibiting key kinases in this pathway, such as Akt.[13] Inhibition of Akt leads to the suppression of downstream pro-survival signals and the activation of apoptotic pathways.[2]

Microtubule Dynamics and Tubulin Targeting

Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer strategy.[14] Certain amino-phenyl-pyrrolidinone derivatives act as microtubule-targeting agents by binding to tubulin and inhibiting its polymerization.[6] This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[14]

PARP-1 and DNA Damage Repair Pathway

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[15] Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, leads to synthetic lethality. Some amino-phenyl-pyrrolidinone derivatives have shown potent PARP-1 inhibitory activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of amino-phenyl-pyrrolidinone compounds with their biological targets.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the change in optical density.[9]

Materials:

-

Purified tubulin (>97% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (dissolved in DMSO)

-

Paclitaxel (positive control for polymerization promotion)

-

Vinblastine or Colchicine (positive control for polymerization inhibition)

-

96-well, half-area, clear-bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10% (v/v). Keep the tubulin solution on ice to prevent spontaneous polymerization.

-

Compound Preparation: Prepare serial dilutions of the amino-phenyl-pyrrolidinone test compound in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Setup: In a pre-chilled 96-well plate on ice, add 10 µL of the test compound dilutions or control solutions to the appropriate wells.

-

Initiation of Polymerization: To each well, add 90 µL of the cold tubulin solution. Mix gently by pipetting up and down.

-

Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance (OD340) as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The IC50 value (for inhibitors) or EC50 value (for promoters) can be calculated by plotting the percentage of inhibition or promotion against the compound concentration.

In Vitro PARP-1 Activity Assay (Chemiluminescent)

This assay quantifies PARP-1 activity by measuring the incorporation of biotinylated NAD+ onto histone-coated plates.[16]

Materials:

-

Histone-coated 96-well plates

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Biotinylated NAD+

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Test compound (dissolved in DMSO)

-

Olaparib (positive control inhibitor)

-

Plate reader capable of measuring luminescence

Procedure:

-

Plate Preparation: Wash the histone-coated plate wells twice with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Reaction Mixture Preparation: Prepare a master mix containing PARP Assay Buffer, activated DNA, and PARP-1 enzyme.

-

Compound Addition: Add 2 µL of the test compound dilutions or control solutions to the wells.

-

Initiation of Reaction: Add 48 µL of the reaction master mix to each well.

-

NAD+ Addition: To initiate the enzymatic reaction, add 50 µL of a solution containing biotinylated NAD+ in PARP Assay Buffer to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

-

Detection:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the chemiluminescent HRP substrate to each well.

-

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is proportional to PARP-1 activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vitro Akt Kinase Assay (Non-Radioactive)

This assay measures the activity of Akt kinase by detecting the phosphorylation of a substrate, such as GSK-3, using a specific antibody.[17]

Materials:

-

Cell lysate containing Akt

-

Anti-Akt antibody conjugated to beads (for immunoprecipitation)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

ATP solution (10 mM)

-

GSK-3 fusion protein (substrate)

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibody: anti-phospho-GSK-3α/β (Ser21/9)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate for Western blotting

-

Test compound (dissolved in DMSO)

Procedure:

-

Immunoprecipitation of Akt:

-

Incubate cell lysate with anti-Akt antibody-conjugated beads overnight at 4°C with gentle rotation to capture Akt.

-

Pellet the beads by centrifugation and wash them twice with lysis buffer and twice with Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in Kinase Assay Buffer.

-

Add the GSK-3 fusion protein and the test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-GSK-3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensity of phosphorylated GSK-3.

-

The decrease in band intensity in the presence of the compound indicates inhibition of Akt activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Conclusion

The amino-phenyl-pyrrolidinone scaffold represents a versatile platform for the design of potent and selective modulators of various biological targets implicated in a range of diseases. This guide provides a foundational understanding of the key molecular targets, their associated signaling pathways, and the experimental methodologies required for their investigation. The presented quantitative data and visual aids are intended to serve as a valuable resource for researchers in the field, accelerating the discovery and development of novel therapeutics based on this promising chemical scaffold. Further exploration into the structure-activity relationships and pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of polymethoxyphenyl-pyridines bearing amino side chains as tubulin colchicine-binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. benchchem.com [benchchem.com]

- 10. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 11. BindingDB PrimarySearch_ki [bindingdb.org]

- 12. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 13. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 14. mdpi.com [mdpi.com]

- 15. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. media.cellsignal.com [media.cellsignal.com]

In Silico Prediction of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one Activity: A Technical Guide

This guide provides a comprehensive overview of the in silico methodologies for predicting the biological activity of the novel compound, 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

In the realm of modern drug discovery, in silico techniques are indispensable for expediting the identification and optimization of lead compounds.[1][2] These computational methods allow for the rapid screening of virtual libraries, prediction of biological activity, and elucidation of potential mechanisms of action, thereby reducing the time and cost associated with traditional experimental approaches.[1][3] This guide focuses on a structured in silico workflow to predict the activity of this compound, a compound with a pyrrolidinone scaffold known to be present in various biologically active molecules.[4]

Due to the limited publicly available biological data for this compound[5][6], this guide will use a hypothetical framework based on the known activities of structurally related compounds. Analogues of pyrovalerone, which share the pyrrolidinone core, have shown potent inhibitory activity against monoamine transporters, specifically the dopamine transporter (DAT) and norepinephrine transporter (NET).[7][8][9] Therefore, for the purpose of this guide, we will hypothesize that this compound is a potential inhibitor of the dopamine transporter.

In Silico Prediction Workflow

A multi-faceted in silico approach, integrating ligand-based and structure-based methods, is proposed to predict the activity of this compound against the dopamine transporter.[2] This workflow is designed to build a comprehensive profile of the compound's potential efficacy and binding mechanism.

References

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. microbenotes.com [microbenotes.com]

- 3. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one | C11H14N2O | CID 20110065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C11H14N2O) [pubchemlite.lcsb.uni.lu]

- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.ie [drugs.ie]

Methodological & Application

Synthesis of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one from Substituted Anilines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one, a valuable scaffold in medicinal chemistry. The synthetic strategy employs a two-step sequence commencing with a Buchwald-Hartwig amination reaction to form the C-N bond between an aryl halide and 2-pyrrolidinone, followed by the catalytic reduction of a nitro group to the corresponding aniline. This methodology offers a robust and efficient route to the target compound, with protocols optimized for clarity and reproducibility in a research setting.

Introduction

N-aryl lactams are prevalent structural motifs in a wide range of biologically active compounds and pharmaceutical agents. The specific target of this protocol, this compound, incorporates a substituted aniline moiety, which is a key pharmacophore in many drug candidates. The synthesis of such molecules often relies on the efficient formation of a carbon-nitrogen bond between the lactam nitrogen and the aryl ring. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation, offering high yields and broad functional group tolerance.[1][2] This protocol details a reliable synthesis of the target compound, beginning with the coupling of 2-bromo-5-nitrotoluene and 2-pyrrolidinone, followed by the reduction of the nitro intermediate.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-5-nitrotoluene with 2-pyrrolidinone to yield the intermediate, 1-(2-methyl-4-nitrophenyl)pyrrolidin-2-one. The subsequent step is the reduction of the nitro group to the desired primary amine using catalytic hydrogenation.

References

Application Notes and Protocols for the Synthesis of N-Aryl Pyrrolidinones via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups. The synthesis of N-aryl pyrrolidinones, a common motif in biologically active compounds, can be efficiently achieved using this methodology. This document provides detailed application notes, experimental protocols, and a summary of reaction parameters for the synthesis of N-aryl pyrrolidinones via the Buchwald-Hartwig amination of 2-pyrrolidinone with aryl halides.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an amine (in this case, 2-pyrrolidinone) with an aryl halide (or pseudohalide) in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, illustrated below, is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to afford the desired N-aryl product and regenerate the active palladium(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: A Comparative Summary

The selection of catalyst, ligand, base, and solvent is crucial for the successful N-arylation of 2-pyrrolidinone. The following table summarizes various reported conditions and their corresponding yields for the synthesis of different N-aryl pyrrolidinones.

| Aryl Halide | 2-Pyrrolidinone (equiv.) | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | 1.2 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |

| 4-Chlorobenzonitrile | 1.2 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 85 |

| 1-Bromo-4-methoxybenzene | 1.1 | Pd(OAc)₂ (1.5) | SPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 88 |

| 2-Bromopyridine | 1.2 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Dioxane | 100 | 20 | 78 |

| 1-Bromo-3,5-dimethylbenzene | 1.2 | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ (2.0) | t-BuOH | 110 | 24 | 89 |

| 4-Bromoanisole | 1.1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |

Experimental Protocols

This section provides a detailed methodology for a representative Buchwald-Hartwig amination of 2-pyrrolidinone with an aryl bromide.

General Experimental Workflow

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 1-(4-methylphenyl)pyrrolidin-2-one

Materials:

-

4-Bromotoluene (1.0 mmol, 171 mg)

-

2-Pyrrolidinone (1.2 mmol, 102 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 19 mg)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

-

Anhydrous toluene (5 mL)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk tube or oven-dried round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle/oil bath

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add 4-bromotoluene (171 mg, 1.0 mmol), 2-pyrrolidinone (102 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol) to a Schlenk tube or an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Addition of Solvent: Add anhydrous toluene (5 mL) to the reaction vessel.

-

Degassing: Seal the reaction vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to three cycles of vacuum-backfill with an inert gas.

-

Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-methylphenyl)pyrrolidin-2-one.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

-

Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere and avoid contact with skin and eyes.

-

Toluene is a flammable and volatile solvent. Work in a well-ventilated area away from ignition sources.

-

Always perform reactions under an inert atmosphere to prevent the degradation of the catalyst and reagents.

Application Notes and Protocols for the Synthesis of Pyrrolidine Rings via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the pyrrolidine scaffold, a crucial heterocyclic motif prevalent in a vast array of pharmaceuticals and biologically active compounds. The following sections describe various reductive amination strategies for the construction of the pyrrolidine ring, offering a versatile toolkit for accessing a wide range of substituted pyrrolidines. The protocols cover methods including transition-metal-catalyzed reactions and classical reductions using borohydride reagents.

Intramolecular Reductive Amination of 1,4-Dicarbonyl Compounds

Intramolecular reductive amination of 1,4-dicarbonyl compounds or their synthetic equivalents is a direct and efficient method for the synthesis of substituted pyrrolidines. This approach involves the condensation of a primary amine with both carbonyl groups to form a dihydropyrrole intermediate, which is then reduced in situ to the corresponding pyrrolidine.

Protocol 1.1: Iridium-Catalyzed Reductive Amination for the Synthesis of N-Aryl-Substituted Pyrrolidines

This protocol details the synthesis of N-aryl-substituted pyrrolidines through a successive reductive amination of 1,4-diketones with anilines, utilizing an iridium catalyst and formic acid as a mild hydrogen source. This method is notable for its operational simplicity and the use of water as a solvent in some cases.[1]

Reaction Scheme:

Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenylpyrrolidine

-

Reagent Preparation: In a suitable reaction vessel, combine 2,5-hexanedione (1.0 eq), aniline (1.1-1.2 eq), and the iridium catalyst [Cp*IrCl2]2 (1.0 mol%).

-

Solvent and Hydrogen Source Addition: Add the appropriate solvent (e.g., water or toluene) and formic acid (30.0 eq) as the hydrogen donor.[1]

-

Reaction: Stir the reaction mixture vigorously at 80 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If water was used as the solvent, extract the aqueous phase with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-aryl-substituted pyrrolidine.[1]

Quantitative Data Summary:

| Diketone Substrate | Amine Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 2,5-Hexanedione | Aniline | 1.0 | Toluene | 80 | 12 | 92 | >99:1 (cis/trans) |

| 2,5-Hexanedione | 4-Fluoroaniline | 1.0 | Toluene | 80 | 12 | 85 | >99:1 (cis/trans) |

| 2,5-Hexanedione | 4-Chloroaniline | 1.0 | Toluene | 80 | 12 | 81 | >99:1 (cis/trans) |

| 2,5-Hexanedione | 4-Bromoaniline | 1.0 | Toluene | 80 | 12 | 79 | >99:1 (cis/trans) |

| 1-Phenylhexane-1,4-dione | Aniline | 1.0 | Toluene | 80 | 12 | 65 | >99:1 |

| 1,4-Diphenylbutane-1,4-dione | Aniline | 1.0 | Toluene | 80 | 12 | 72 | >99:1 |

Protocol 1.2: Borohydride-Mediated Reductive Amination

This protocol utilizes common borohydride reagents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), for the one-pot synthesis of N-substituted pyrrolidines from 1,4-dicarbonyls and primary amines. Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion intermediate in the presence of the starting carbonyl groups.[2][3]

Reaction Scheme:

Experimental Protocol: General Procedure for the Synthesis of N-Alkyl/Aryl Pyrrolidines

-

Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloroethane.

-

pH Adjustment: For reactions using sodium cyanoborohydride, it is crucial to maintain a weakly acidic pH (around 6-7) to facilitate iminium ion formation without significant decomposition of the reducing agent. This can be achieved by the addition of a small amount of acetic acid.[2]

-

Addition of Reducing Agent: Add sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Quench the reaction by the careful addition of an aqueous base (e.g., saturated NaHCO₃ solution) until the evolution of gas ceases. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Quantitative Data Summary:

| Dicarbonyl Precursor | Amine | Reducing Agent | Solvent | Yield (%) |

| 2,5-Dimethoxytetrahydrofuran | Aniline | NaBH₄ | Acidic Water | 95 |

| 2,5-Dimethoxytetrahydrofuran | p-Toluidine | NaBH₄ | Acidic Water | 93 |

| 2,5-Dimethoxytetrahydrofuran | p-Anisidine | NaBH₄ | Acidic Water | 90 |

| 2,5-Dimethoxytetrahydrofuran | Benzylamine | NaBH₄ | Acidic Water | 88 |

| Hexane-2,5-dione | Benzylamine | NaBH₃CN | Methanol | 85 |

| Hexane-2,5-dione | Cyclohexylamine | NaBH(OAc)₃ | Dichloroethane | 82 |

Reductive Amination of γ-Nitro Ketones

The reduction of γ-nitro ketones provides an alternative route to pyrrolidines. This cascade reaction involves the reduction of the nitro group to a primary amine, which then undergoes intramolecular reductive amination with the ketone functionality. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common method for this transformation.[4][5]

Reaction Scheme:

Experimental Protocol: General Procedure for the Synthesis of Substituted Pyrrolidines from γ-Nitro Ketones

-

Reaction Setup: To a solution of the γ-nitro ketone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of 10% palladium on carbon (5-10 mol% Pd).

-

Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude pyrrolidine can be purified by column chromatography or distillation.

Quantitative Data Summary:

| γ-Nitro Ketone Substrate | Catalyst | Solvent | H₂ Pressure | Yield (%) | Diastereoselectivity |

| 5-Nitro-2-hexanone | 10% Pd/C | Methanol | 1 atm | 88 | - |

| 1-Phenyl-4-nitro-1-butanone | 10% Pd/C | Ethanol | 3 atm | 92 | High (trans favored) |

| 3-Methyl-5-nitro-2-hexanone | 10% Pd/C | Ethyl Acetate | 5 atm | 85 | Moderate |

Visualizations

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReagentPrep [label="Reagent Preparation:\n- 1,4-Dicarbonyl\n- Primary Amine\n- Solvent", fillcolor="#FFFFFF"]; ReactionSetup [label="Reaction Setup:\n- Combine reagents\n- Adjust pH (if needed)", fillcolor="#FFFFFF"]; AddReductant [label="Add Reducing Agent\n(e.g., NaBH3CN) or\nSetup Hydrogenation", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction Monitoring\n(TLC, GC-MS)", fillcolor="#FFFFFF"]; Workup [label="Work-up:\n- Quench reaction\n- Extraction", fillcolor="#FFFFFF"]; Purification [label="Purification:\n- Column Chromatography\n- Distillation", fillcolor="#FFFFFF"]; Characterization [label="Characterization:\n- NMR, MS, IR", fillcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> ReagentPrep; ReagentPrep -> ReactionSetup; ReactionSetup -> AddReductant; AddReductant -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> End; } caption: "General Experimental Workflow for Pyrrolidine Synthesis."

References

- 1. benchchem.com [benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 5. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

characterization of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one using 1H NMR and 13C NMR

An Application Note for the Structural Characterization of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one by ¹H and ¹³C NMR Spectroscopy.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed protocol for the characterization of this compound, a substituted N-aryl pyrrolidinone, using ¹H and ¹³C NMR. As this compound may serve as a key intermediate or scaffold in medicinal chemistry, its precise structural confirmation is critical. This document outlines standard experimental procedures for data acquisition and presents a thorough analysis of predicted spectral data based on established principles of NMR spectroscopy and substituent effects observed in analogous structures.

Introduction

This compound is a small molecule featuring a substituted aniline ring attached to a pyrrolidinone moiety. The structural complexity, arising from the various substituents on the aromatic ring and the saturated heterocyclic system, necessitates a robust analytical approach for characterization. ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively, enabling the confirmation of the molecular structure, including connectivity and substituent positions. This note serves as a practical guide for researchers performing this characterization.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental data for this specific molecule is not widely published, a reliable prediction of the ¹H and ¹³C NMR spectra can be made by analyzing the substituent effects on the aniline and pyrrolidinone scaffolds.[1][2] The electron-donating amino (-NH₂) group and the weakly donating methyl (-CH₃) group, along with the N-pyrrolidinone substituent, create a distinct electronic environment that influences the chemical shifts of the aromatic protons and carbons.[2][3]

The predicted data is summarized in the tables below. The numbering convention used for atom assignments is shown in Figure 1.

Figure 1. Chemical structure and atom numbering for this compound.

Figure 1. Chemical structure and atom numbering for this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data are presented in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3' | ~6.85 | d | J ≈ 2.5 | 1H |

| H-5' | ~6.60 | dd | J ≈ 8.5, 2.5 | 1H |

| H-6' | ~7.05 | d | J ≈ 8.5 | 1H |

| -NH₂ | ~5.10 | br s | - | 2H |

| C5-H₂ | ~3.60 | t | J ≈ 7.0 | 2H |

| C3-H₂ | ~2.40 | t | J ≈ 8.0 | 2H |

| C4-H₂ | ~2.00 | p | J ≈ 7.5 | 2H |

| -CH₃ | ~2.15 | s | - | 3H |

Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, p = pentet, br s = broad singlet. Chemical shifts for amine protons are highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data, with broadband proton decoupling, are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | ~174.5 |

| C-4' (-NH₂) | ~148.0 |

| C-2' (-CH₃) | ~135.0 |

| C-1' | ~128.5 |

| C-6' | ~125.0 |

| C-5' | ~114.0 |

| C-3' | ~112.5 |

| C-5 | ~49.0 |

| C-3 | ~31.0 |

| -CH₃ | ~17.5 |

| C-4 | ~18.0 |

Experimental Protocols

The following protocols provide a standardized methodology for acquiring high-quality NMR spectra for the target compound.

Materials and Equipment

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6-0.7 mL)

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound and place it in a clean, dry vial.

-

Add ~0.6 mL of the chosen deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve a wide range of compounds and for observing labile -NH₂ protons).

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

¹H NMR Data Acquisition

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse (e.g., 'zg30')[1]

-

Number of Scans: 16-32

-

Relaxation Delay: 2.0 s

-

Spectral Width: -2 to 12 ppm

-

Reference: TMS at 0.00 ppm

¹³C NMR Data Acquisition

-

Spectrometer: 100 MHz (on a 400 MHz system)

-

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30')

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

-

Decoupling: Broadband proton decoupling

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction manually or automatically.

-

Apply baseline correction to ensure a flat baseline.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H or the solvent residual peak to its known value (e.g., DMSO-d₆ at 39.52 ppm for ¹³C).

-

For ¹H NMR, integrate the signals to determine the relative number of protons for each peak.

-

Identify and label the chemical shift of each peak.

Visualization of Experimental Workflow

The logical flow from sample handling to final structural confirmation is depicted in the following diagram.

Caption: Workflow for NMR-based structural characterization.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The predicted spectral data and detailed protocols outlined in this application note offer a comprehensive framework for researchers to acquire, process, and interpret NMR data, ensuring accurate structural verification of this and related compounds in a drug discovery and development setting. For unambiguous assignment, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

Application Note: HPLC-MS Method Development for the Analysis of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Introduction

1-(4-Amino-2-methylphenyl)pyrrolidin-2-one is a small molecule with a substituted aromatic amine and a lactam structure, representing a class of compounds with potential significance in pharmaceutical research and development. Accurate and sensitive quantification of such molecules in biological matrices is fundamental for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred bioanalytical technique due to its high selectivity, sensitivity, and specificity.[1]

This application note provides a detailed protocol for developing a robust HPLC-MS/MS method for the analysis of this compound. It covers sample preparation, chromatographic separation, and mass spectrometric detection, offering a systematic approach for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water (18.2 MΩ·cm).

-

Reagents: Formic Acid (LC-MS grade), Ammonium Acetate (analytical grade).

-

Standards: Analytical reference standard of this compound and a suitable stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used as an analog internal standard.

-

Biological Matrix: Blank human plasma (or other relevant biological matrix).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and effective method for sample cleanup in many small molecule bioanalyses, suitable for high-throughput applications.[1][2]

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 50 µL of the respective sample (blank plasma, standard, QC, or unknown) into the tubes.

-

Add 10 µL of internal standard (IS) working solution to all tubes except for the blank matrix samples.

-

To precipitate proteins, add 150 µL of ice-cold acetonitrile or methanol. The use of an organic solvent acts as the precipitating agent.[2]

-

Vortex mix each tube vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

-

The sample is now ready for injection into the LC-MS/MS system.

Instrumentation and Conditions

The following parameters serve as a starting point for method development and should be optimized for the specific instrumentation used.

2.3.1 Liquid Chromatography

-

HPLC System: A standard UPLC or HPLC system capable of binary gradient elution.

-

Column: A C18 or Biphenyl column is recommended for separating aromatic amines.[3][4] A common starting dimension is 100 mm x 2.1 mm, with a 1.8-5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

2.3.2 Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is recommended, as the amino group is readily protonated.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[5]

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Method Development Strategy

Mass Spectrometry Optimization

-

Parent Ion (Q1) Determination: Prepare a ~500 ng/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer. In ESI+ mode, the protonated molecule [M+H]⁺ should be the most abundant ion in the full scan spectrum.

-

Fragment Ion (Q3) Determination: Perform a product ion scan on the selected [M+H]⁺ precursor ion. The fragmentation of α-pyrrolidinophenones often involves the loss of the pyrrolidine ring or cleavages adjacent to the carbonyl group.[6][7][8] Identify 2-3 of the most stable and abundant product ions.

-

MRM Optimization: For each product ion, optimize the collision energy (CE) and other relevant MS parameters to maximize the signal intensity. The transition that gives the most intense and reproducible signal should be used for quantification (quantifier), while a second transition is used for confirmation (qualifier).

Chromatographic Optimization

-

Initial Gradient: Start with a broad gradient to elute the analyte and assess its retention time.

-

Gradient Refinement: Adjust the gradient slope around the elution time of the analyte to ensure adequate separation from matrix components and any potential isomers. The goal is to achieve a sharp, symmetrical peak with a retention time of at least 2-3 times the column dead volume.

-

Mobile Phase Modifiers: While formic acid is a good starting point, alternatives like ammonium acetate or ammonium formate can be tested to improve peak shape and ionization efficiency.

Data Presentation

The following tables summarize the proposed starting conditions and hypothetical optimized parameters for the HPLC-MS/MS method.

Table 1: Proposed HPLC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.4 | 95 | 5 |

| 0.5 | 0.4 | 95 | 5 |

| 3.0 | 0.4 | 5 | 95 |

| 4.0 | 0.4 | 5 | 95 |

| 4.1 | 0.4 | 95 | 5 |

| 5.0 | 0.4 | 95 | 5 |

Table 2: Hypothetical Optimized MRM Parameters